![molecular formula C16H26N2O7 B562056 Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate CAS No. 127020-33-1](/img/structure/B562056.png)
Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate” is a chemical compound with the molecular formula C16H26N2O7 . Unfortunately, there is not much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of this compound involves an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an acetamido group and a malonate ester group .Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- Synthesis Techniques : A study focused on synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, a compound related to Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate, through new methods. The process involved amination and cyclization of epichloeohydrin and the reaction of N-substituted ethyl carbamate with glycidylacetamide (Yang Chao, 2008).
Antibacterial and Antimicrobial Applications
- Antibacterial Properties : Oxazolidinones, including this compound analogs, have shown significant antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).
Analytical Techniques
- LC/MS/MS Analysis : A liquid chromatography-tandem mass spectrometric method was developed for the determination of a new oxazolidinone antibiotic DA-7867, closely related to this compound, in human plasma (H. Ji et al., 2004).
Chemical Modifications for Safety and Efficacy
- Chemical Modification to Enhance Safety : Research on oxazolidinones, including compounds similar to this compound, has focused on improving safety profiles and antibacterial spectrum. Modifications like substituting 1,2,3-triazole for conventional acetamide functionality in oxazolidinones reduced activity against monoamine oxidase A, improving safety (Reck et al., 2005).
Enzymatic Applications
- Enzymatic Desymmetrization : Enzymatic desymmetrization of 2-tert-butoxycarbonylamino-2-methyl-1,3-propanediol was used to prepare chiral building blocks for the synthesis of α-substituted alanine derivatives, showcasing the potential for creating enantiomerically pure compounds related to this compound (Tsuji et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate involves the reaction of diethyl acetamidomalonate with 2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde, followed by a decarboxylation step.", "Starting Materials": [ "Diethyl acetamidomalonate", "2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde" ], "Reaction": [ "Step 1: Diethyl acetamidomalonate and 2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde are reacted in the presence of a base catalyst such as sodium ethoxide or potassium tert-butoxide.", "Step 2: The resulting intermediate is treated with a decarboxylation reagent such as sodium hydroxide or potassium hydroxide to remove the carboxylic acid group and form the final product, Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate." ] } | |
Numéro CAS |
127020-33-1 |
Formule moléculaire |
C16H26N2O7 |
Poids moléculaire |
358.39 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H26N2O7/c1-6-18-13(20)12(10(4)25-18)9-16(17-11(5)19,14(21)23-7-2)15(22)24-8-3/h10,12H,6-9H2,1-5H3,(H,17,19) |
Clé InChI |
PXWVUVOKSNIQAN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
SMILES canonique |
CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Synonymes |
2-Acetylamino-2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazol-4-ylmethyl)-malonic Acid Diethyl Ester_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


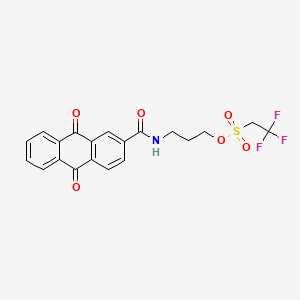
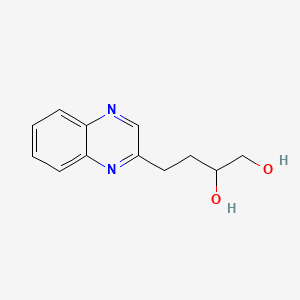

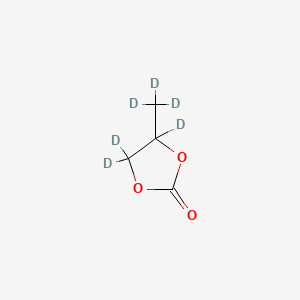

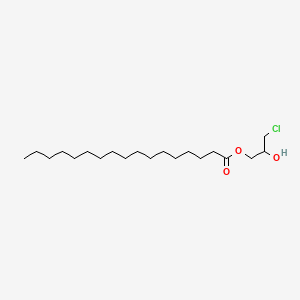
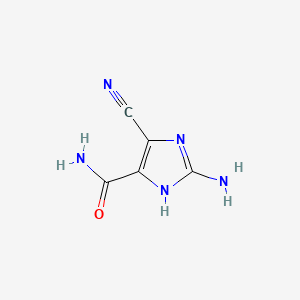
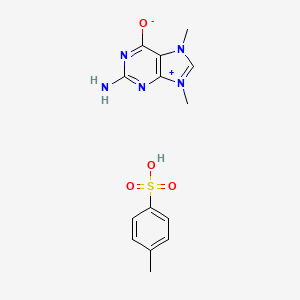
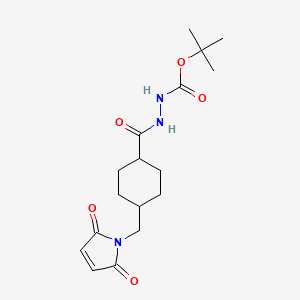

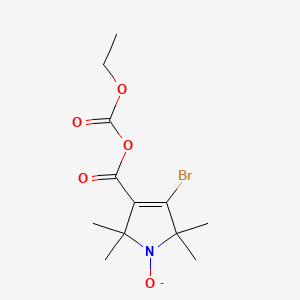


![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)
